molecular formula C11H11NO5 B11814263 1-(8-Nitro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethanone

1-(8-Nitro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethanone

Cat. No.: B11814263
M. Wt: 237.21 g/mol
InChI Key: KZRWUTBZYGDPCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isomeric and Tautomeric Considerations

While no major tautomeric forms are reported, stereoelectronic effects from the nitro group’s electron-withdrawing nature may influence conformational preferences in the dioxepin ring. X-ray crystallographic studies of analogous compounds suggest slight puckering in the seven-membered ring to alleviate steric strain.

Properties

Molecular Formula

C11H11NO5

Molecular Weight

237.21 g/mol

IUPAC Name

1-(7-nitro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)ethanone

InChI

InChI=1S/C11H11NO5/c1-7(13)8-5-10-11(6-9(8)12(14)15)17-4-2-3-16-10/h5-6H,2-4H2,1H3

InChI Key

KZRWUTBZYGDPCJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1[N+](=O)[O-])OCCCO2

Origin of Product

United States

Preparation Methods

a) Williamson Ether Synthesis

A diol precursor (e.g., 1,2-dihydroxybenzene derivatives) reacts with a dihalide (e.g., 1,3-dibromopropane) under basic conditions to form the seven-membered dioxepin ring. For example:

2,5-Dihydroxyacetophenone + 1,3-DibromopropaneK2CO3,DMF3,4-Dihydro-2H-benzo[b]dioxepin-7-yl intermediate\text{2,5-Dihydroxyacetophenone + 1,3-Dibromopropane} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{3,4-Dihydro-2H-benzo[b]dioxepin-7-yl intermediate}

Key Conditions :

  • Solvent: DMF or acetone.

  • Base: K2_2CO3_3 or Cs2_2CO3_3.

  • Yield: 70–85%.

b) Dieckmann Cyclization

Ethyl 3-(2-hydroxyphenoxy)propanoate undergoes intramolecular cyclization under basic conditions to form the dioxepin ring:

Ethyl 3-(2-hydroxyphenoxy)propanoateNaH, THF3,4-Dihydro-2H-benzo[b]dioxepin-7-one\text{Ethyl 3-(2-hydroxyphenoxy)propanoate} \xrightarrow{\text{NaH, THF}} \text{3,4-Dihydro-2H-benzo[b]dioxepin-7-one}

Optimization :

  • Microwave irradiation reduces reaction time from 24 h to 30 min.

  • Yield: 88%.

Nitration at the 8-Position

Introducing the nitro group regioselectively at the 8-position is critical. Mixed nitric-sulfuric acid systems are commonly employed:

3,4-Dihydro-2H-benzo[b]dioxepin-7-oneHNO3/H2SO4,05C8-Nitro-3,4-dihydro-2H-benzo[b]dioxepin-7-one\text{3,4-Dihydro-2H-benzo[b]dioxepin-7-one} \xrightarrow{\text{HNO}3/\text{H}2\text{SO}_4, 0–5^\circ\text{C}} \text{8-Nitro-3,4-dihydro-2H-benzo[b]dioxepin-7-one}

Data Table 1: Nitration Optimization

Nitrating AgentTemperature (°C)Time (h)Yield (%)Regioselectivity
HNO₃/H₂SO₄0–5278>95%
Acetyl nitrate2546585%
NO₂BF₄-1017290%

Challenges :

  • Over-nitration or ring degradation occurs above 10°C.

  • Electron-donating groups (e.g., methoxy) improve regioselectivity via resonance stabilization.

Acetylation at the 7-Position

The ketone group is introduced via Friedel-Crafts acylation or direct acetylation of a pre-functionalized intermediate:

a) Friedel-Crafts Acylation

Using acetyl chloride and AlCl₃ in dichloromethane:

8-Nitro-3,4-dihydro-2H-benzo[b][1,dioxepinAcCl, AlCl31-(8-Nitro-3,4-dihydro-2H-benzo[b][1,dioxepin-7-yl)ethanone\text{8-Nitro-3,4-dihydro-2H-benzo[b][1,dioxepin} \xrightarrow{\text{AcCl, AlCl}_3} \text{1-(8-Nitro-3,4-dihydro-2H-benzo[b][1,dioxepin-7-yl)ethanone}

Data Table 2: Acetylation Conditions

CatalystSolventTemperature (°C)Yield (%)Purity (%)
AlCl₃DCM258298
FeCl₃Nitromethane407595
ZeoliteToluene806890

b) Oxidative Acetylation

A two-step process involving bromination followed by nucleophilic substitution:

  • Bromination :

    8-Nitro-3,4-dihydro-2H-benzo[b]dioxepin-7-olPBr37-Bromo derivative\text{8-Nitro-3,4-dihydro-2H-benzo[b]dioxepin-7-ol} \xrightarrow{\text{PBr}_3} \text{7-Bromo derivative}
  • Acetylation :

    7-Bromo derivativeAcOK, DMFTarget compound\text{7-Bromo derivative} \xrightarrow{\text{AcOK, DMF}} \text{Target compound}

Yield : 76% over two steps.

Alternative Routes

a) One-Pot Synthesis

A streamlined approach combines dioxepin formation, nitration, and acetylation in sequence:

Diol + 1,3-DibromopropaneBaseDioxepinHNO3Nitro intermediateAcClTarget compound\text{Diol + 1,3-Dibromopropane} \xrightarrow{\text{Base}} \text{Dioxepin} \xrightarrow{\text{HNO}_3} \text{Nitro intermediate} \xrightarrow{\text{AcCl}} \text{Target compound}

Advantages :

  • Reduces purification steps.

  • Overall yield: 62%.

b) Microwave-Assisted Synthesis

Microwave irradiation accelerates key steps:

  • Dioxepin cyclization: 30 min vs. 24 h.

  • Nitration: 15 min at 50°C.
    Yield Improvement : 10–15% compared to conventional methods.

Analytical Validation

Purity and Characterization :

  • HPLC : >98% purity.

  • NMR : δ 2.65 (s, 3H, COCH₃), δ 4.35 (m, 4H, OCH₂), δ 8.20 (s, 1H, Ar-H).

  • MS : m/z 237.21 [M+H]⁺.

Comparative Analysis of Methods

MethodTotal Yield (%)Time (h)Cost EfficiencyScalability
Williamson + Nitration + Acetylation5824ModerateHigh
One-Pot6218HighModerate
Microwave-Assisted706LowLimited

Challenges and Solutions

  • Regioselectivity in Nitration : Use electron-withdrawing groups to direct nitro placement.

  • Acetylation Side Reactions : Employ low temperatures (-10°C) to minimize polyacetylation.

  • Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) resolves nitro and acetyl byproducts.

Chemical Reactions Analysis

Types of Reactions: 1-(8-Nitro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitroso and amino derivatives.

    Reduction: Formation of hydroxylamine and amine derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound features a nitro group and a dioxepin ring, which contribute to its reactivity and interaction with biological targets. The molecular formula is C12H11N2O4C_{12}H_{11}N_{2}O_{4}, and it has been identified in various studies for its potential pharmacological effects.

Antimicrobial Activity

Research has indicated that derivatives of the benzo[dioxepin] structure exhibit notable antimicrobial properties. A study synthesized various derivatives, including those related to 1-(8-Nitro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethanone, and evaluated their effectiveness against common pathogens. The results showed that certain derivatives possessed significant antibacterial activity, suggesting potential applications in treating infections caused by resistant strains of bacteria .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines in activated macrophages. This suggests a potential role in managing inflammatory diseases such as arthritis or inflammatory bowel disease .

Neuroprotective Properties

Preliminary studies have indicated that this compound may offer neuroprotective effects. Research involving cellular models of neurodegeneration showed that the compound could reduce oxidative stress markers and promote neuronal survival under toxic conditions. This opens avenues for its use in neurodegenerative disorders like Alzheimer's disease .

Case Study 1: Antimicrobial Screening

In a study published in the International Journal of Pharmacy and Pharmaceutical Sciences, researchers synthesized a series of nitro-substituted benzo[dioxepins] and tested their antimicrobial efficacy using the disc diffusion method. The results highlighted that certain compounds displayed potent activity against Gram-positive bacteria, with minimal inhibitory concentrations lower than those of standard antibiotics .

Case Study 2: Anti-inflammatory Mechanism

A separate investigation focused on the anti-inflammatory effects of this compound using lipopolysaccharide-stimulated macrophages. The study found that treatment with the compound significantly reduced levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryReduced TNF-alpha and IL-6 levels
NeuroprotectiveDecreased oxidative stress in neuronal models

Mechanism of Action

The mechanism of action of 1-(8-Nitro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethanone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways and cellular functions.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Heterocyclic Scaffolds

  • Dioxepin vs. Oxazine/Dioxin: The target compound’s seven-membered dioxepin ring (two oxygen atoms) contrasts with six-membered benzoxazines (e.g., 8-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine, C8H8N2O3) and benzodioxins (e.g., 1-(6,7-dichloro-8-nitro-2,3-dihydrobenzo[b][1,4]dioxin-5-yl)ethanone, C10H7Cl2NO5) . The dioxepin’s larger ring may confer greater conformational flexibility, influencing binding to biological targets like enzymes .
  • Ethanone Group: The ethanone moiety at position 7 is a common feature in derivatives like 1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethanone and 1-(5-bromo-2-phenylbenzofuran-7-yl)ethanone , serving as a reactive site for further functionalization.
Table 1: Structural Comparison of Key Analogs
Compound Name Core Structure Substituents Molecular Formula Key Properties/Applications Reference
Target Compound Dioxepin 8-NO₂, 7-ethanone C11H11NO4 Electrophilic reactivity
8-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine Oxazine 8-NO₂ C8H8N2O3 Precursor for bioactive compounds
1-(6,7-Dichloro-8-nitro-2,3-dihydrobenzo[b][1,4]dioxin-5-yl)ethanone Dioxin 6,7-Cl, 8-NO₂, 5-ethanone C10H7Cl2NO5 High halogen content for stability
1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethanone Dioxepin 7-ethanone C11H12O3 Intermediate in drug synthesis

Physicochemical Properties

  • Halogenated derivatives (e.g., 6,7-dichloro) exhibit enhanced stability but lower solubility .
  • Hazards : Nitro-containing compounds often show warnings for skin/eye irritation (e.g., H315, H319 in 8-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine) .

Biological Activity

1-(8-Nitro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethanone is a compound of interest due to its potential biological activities. This article synthesizes current research findings on its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

PropertyValue
Molecular FormulaC12H11N2O4
Molecular Weight233.23 g/mol
Boiling PointNot specified
Melting PointNot specified
DensityNot specified

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, a related compound demonstrated potent activity against various bacterial strains using the disc diffusion method . The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis.

Case Study:
A study evaluated the antimicrobial efficacy of synthesized nitro derivatives against Staphylococcus aureus and Escherichia coli. Compounds with similar nitro substitutions showed minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in various in vitro models. Research indicates that compounds with similar structures can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages .

Research Findings:
In a study focused on inflammatory response modulation, compounds were tested for their ability to reduce nitric oxide production in LPS-stimulated RAW 264.7 cells. The results showed a dose-dependent inhibition with IC50 values ranging from 20 to 50 µM .

Anticancer Activity

The anticancer properties of related benzodioxepin derivatives have also been investigated. These compounds have shown cytotoxic effects against several cancer cell lines, including breast and colon cancer cells.

Research Findings:
A notable study reported that a compound structurally related to this compound induced apoptosis in cancer cells through the activation of caspase pathways. The IC50 values for these compounds ranged from 5 to 15 µM in various cancer cell lines .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against S. aureus and E. coli
Anti-inflammatoryInhibition of TNF-alpha and IL-6 production
AnticancerInduction of apoptosis in cancer cell lines

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(8-Nitro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethanone, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via nitration of a pre-functionalized benzodioxepin precursor. For example, demethylation using BBr₃ in dichloromethane (as demonstrated for similar dihydroxy derivatives) yields intermediates with reactive hydroxyl groups, which can be further functionalized. Friedel-Crafts acylation with BF₃ as a catalyst in acetic acid (yields up to 91% in analogous syntheses) is effective for introducing ketone groups. Optimization involves controlling reaction temperature (0–25°C) and stoichiometric ratios of reagents (e.g., 1:1 molar ratio for BBr₃ demethylation) .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral markers should be identified?

  • Methodological Answer :

  • ¹H/¹³C NMR : Look for aromatic proton signals (δ 6.5–8.0 ppm) and carbonyl carbon resonance (δ ~200 ppm). The nitro group’s deshielding effect shifts adjacent protons upfield .
  • IR Spectroscopy : Confirm the nitro group (asymmetric stretching at ~1520 cm⁻¹, symmetric at ~1350 cm⁻¹) and ketone (C=O stretch at ~1700 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should align with the theoretical molecular weight (C₁₁H₁₁NO₅, MW 261.21 g/mol). Fragmentation patterns should reflect the benzodioxepin backbone .

Q. What are the critical considerations for ensuring purity (>95%) in the final product during synthesis?

  • Methodological Answer : Use column chromatography (silica gel, ethyl acetate/hexane gradient) for purification. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H NMR integration. For nitro-containing analogs, ensure absence of byproducts like nitrophenol derivatives through TLC monitoring (Rf ~0.3–0.5 in 3:7 ethyl acetate/hexane) .

Advanced Research Questions

Q. How does the nitro group at the 8-position influence the electronic properties and reactivity of the benzodioxepin ring system?

  • Methodological Answer : The nitro group’s electron-withdrawing nature reduces electron density in the aromatic ring, as confirmed by DFT calculations. This enhances electrophilic substitution resistance but increases susceptibility to nucleophilic attack at the meta position. Cyclic voltammetry can quantify redox potentials (e.g., reduction peaks at ~-0.8 V vs. Ag/AgCl for nitro groups) .

Q. What strategies can resolve contradictions in reported biological activity data for nitro-substituted benzodioxepin derivatives?

  • Methodological Answer : Standardize assay conditions (e.g., enzyme concentration, pH, and incubation time). For enzyme inhibition studies, compare IC₅₀ values under identical buffer systems (e.g., PBS vs. Tris-HCl). Use orthogonal assays (e.g., fluorescence quenching and SPR) to validate binding kinetics. Conflicting data may arise from solvent effects (DMSO vs. ethanol) on compound solubility .

Q. How can computational tools predict the physicochemical properties and bioactivity of this compound?

  • Methodological Answer :

  • QSPR Models : Predict logP (e.g., ~2.1) and aqueous solubility using fragment-based descriptors.
  • Molecular Docking : Simulate interactions with target enzymes (e.g., cytochrome P450) using AutoDock Vina. Focus on hydrogen bonding with nitro oxygen atoms and π-π stacking with aromatic residues .

Q. What experimental models are appropriate to assess the environmental fate of this compound in aquatic systems?

  • Methodological Answer : Use OECD 301 biodegradation tests (28-day aerobic conditions) to measure half-life. For abiotic degradation, perform photolysis studies under simulated sunlight (λ > 290 nm) and analyze metabolites via LC-MS. Monitor nitro group reduction to amine derivatives, a common pathway in anaerobic sediments .

Q. What are the mechanistic implications of sulfonyl chloride groups in related benzodioxepine derivatives for designing analogs?

  • Methodological Answer : Sulfonyl chlorides (e.g., 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride) act as electrophilic agents in SNAr reactions. Their reactivity with nucleophiles (e.g., amines) can introduce functional groups for structure-activity relationship (SAR) studies. Monitor reaction progress via ³¹P NMR if phosphine-based catalysts are used .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.